molecular formula C9H13NO B13191017 1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one

1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one

Cat. No.: B13191017
M. Wt: 151.21 g/mol
InChI Key: XNUDZJDOCQGKDP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .

Scientific Research Applications

1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes

Biological Activity

1-(2-Methylpyrrolidin-2-yl)but-3-yn-1-one is a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring, which is known to enhance the lipophilicity and biological activity of compounds. The presence of the but-3-yn-1-one moiety contributes to its reactivity and potential interactions with biological targets.

Enzyme Interactions

This compound has been reported to interact with various enzymes, influencing their activity. For instance, it may act as an inhibitor or activator depending on the specific biochemical context. Such interactions can modulate metabolic pathways and affect cellular functions significantly .

Cellular Effects

Research indicates that this compound can impact cell signaling pathways, gene expression, and overall cellular metabolism. It has been shown to influence the activity of enzymes involved in critical metabolic processes, potentially leading to altered metabolic flux within cells .

The mechanism through which this compound exerts its biological effects involves binding interactions with specific molecular targets. This compound may inhibit enzymes such as monoamine oxidase (MAO), which plays a crucial role in neurotransmitter degradation. Inhibition of MAO can lead to increased levels of neurotransmitters in the brain, suggesting potential therapeutic applications in treating neurodegenerative diseases .

Case Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Neuroprotective Effects : In preclinical models, this compound demonstrated neuroprotective effects by inhibiting MAO activity, which could be beneficial in conditions like depression and Parkinson's disease .
  • Anticancer Activity : Preliminary studies have suggested that derivatives of this compound may exhibit anticancer properties by inducing apoptosis in various cancer cell lines. For example, modifications to the pyrrolidine structure have enhanced its potency against specific tumor types .

Data Summary

Property Value/Observation
Molecular Formula C10H15N
MAO Inhibition Significant inhibition observed
Neuroprotective Potential benefits in neurodegenerative disorders
Anticancer Activity Induction of apoptosis in cancer cells

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

1-(2-methylpyrrolidin-2-yl)but-3-yn-1-one

InChI

InChI=1S/C9H13NO/c1-3-5-8(11)9(2)6-4-7-10-9/h1,10H,4-7H2,2H3

InChI Key

XNUDZJDOCQGKDP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)C(=O)CC#C

Origin of Product

United States

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